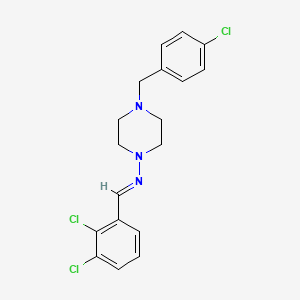![molecular formula C17H25N5O2 B5548344 4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)
4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals known for their potential in various biochemical and pharmaceutical applications. While specific studies directly on this compound are scarce, insights can be drawn from research on closely related pyrazolo[1,5-a]pyrimidine derivatives and their synthesis, structural characterization, and reactivity.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes that may include the formation of pyrazole and pyrimidine rings through cyclization reactions, amidation, and substitutions. For example, a synthesis method for similar compounds utilizes reactions of ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate to produce various derivatives with potential antimicrobial and anticancer activity (Hafez et al., 2016).
Molecular Structure Analysis
The molecular structures of pyrazolo[1,5-a]pyrimidine derivatives are characterized by specific intramolecular hydrogen bonds, planar configurations, and ring systems that contribute to their stability and reactivity. For instance, studies on related compounds have utilized X-ray diffraction analysis to elucidate their structural features, highlighting the importance of intramolecular interactions (Wu et al., 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, which can modify their chemical structures and properties. Research into pyrazolo[3,4-c]pyridines, for instance, demonstrates the versatility of pyrazolo[1,5-a]pyrimidine derivatives in forming new chemical entities through reactions with different reagents (Behbehani et al., 2013).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Agents
A series of pyrazole derivatives, including compounds similar to the one , have been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Some compounds have shown higher anticancer activity than the reference drug, doxorubicin, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been evaluated for their anti-5-lipoxygenase inhibition activities, along with cytotoxic activities against certain cancer cell lines. This research indicates potential applications in treating conditions associated with 5-lipoxygenase, such as asthma or allergies (Rahmouni et al., 2016).
Anti-Hepatitis B Virus Activity
Some N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives have been tested for their antiviral activity against hepatitis B virus (HBV), showing moderate to high activities. This suggests potential therapeutic applications for similar compounds in treating HBV infections (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antifungal Effects
Compounds with similar structures have been tested for their antifungal effects against different types of fungi, such as Aspergillus terreus and Aspergillus niger. This research contributes to the potential use of these compounds in developing new antifungal agents (Jafar et al., 2017).
Antibacterial Agents
Several new heterocyclic compounds, including those similar to the specified chemical, have been synthesized and tested for antibacterial activity. Some of these compounds were found to have high antibacterial activities, indicating their potential as new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Eigenschaften
IUPAC Name |
4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-5-13-8-15(22-17(19-13)11(2)12(3)20-22)18-14-9-16(23)21(10-14)6-7-24-4/h8,14,18H,5-7,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXPJLFGEXJDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=NN2C(=C1)NC3CC(=O)N(C3)CCOC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B5548274.png)
![3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)
![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)

![3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5548298.png)
![N-(2-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5548305.png)
![4-chloro-2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5548314.png)
![2-(3-fluorophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5548317.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(2E)-3-phenyl-2-propenoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548324.png)
![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)
![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)


